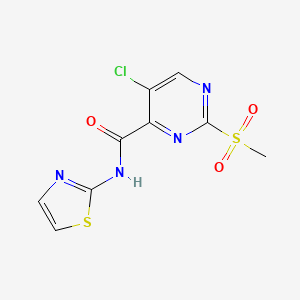![molecular formula C32H22N4O8 B4651115 N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4651115.png)
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)
Overview
Description
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide), commonly known as PBOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBOP is a symmetrical molecule that contains two nitrobenzamide groups connected by a 1,4-phenylenebis(oxy-4,1-phenylene) linker.
Mechanism of Action
PBOP is a nitrobenzamide derivative that can undergo reduction reactions in the presence of reducing agents such as glutathione. The reduction of PBOP results in the formation of a highly fluorescent compound that can be used for imaging applications. In addition, PBOP can form stable complexes with various drugs, which can enhance their solubility and bioavailability.
Biochemical and Physiological Effects:
PBOP has been shown to have low toxicity and does not cause any significant physiological effects in vitro or in vivo. However, further studies are needed to evaluate its long-term toxicity and potential side effects.
Advantages and Limitations for Lab Experiments
PBOP has several advantages for lab experiments, such as its high fluorescence quantum yield, symmetrical structure, and ability to form stable complexes with various drugs. However, PBOP has some limitations, such as its relatively low solubility in water and its potential toxicity.
Future Directions
PBOP has several potential future directions, such as its use as a fluorescent probe for biological imaging, drug delivery agent, and organic electronics material. Further studies are needed to evaluate its potential applications in these fields and to optimize its properties for specific applications. In addition, PBOP can be modified to improve its solubility, stability, and bioavailability, which can enhance its potential as a drug delivery agent. Finally, PBOP can be used as a model compound for the development of new fluorescent probes and drug delivery agents.
Scientific Research Applications
PBOP has been extensively studied for its potential applications in various fields such as biological imaging, drug delivery, and organic electronics. PBOP is a fluorescent molecule that can be used as a fluorescent probe for biological imaging. Its symmetrical structure and high fluorescence quantum yield make it an ideal candidate for imaging applications. PBOP can also be used as a drug delivery agent due to its ability to form stable complexes with various drugs. In addition, PBOP has been studied for its potential use in organic electronics as a hole-transporting material.
properties
IUPAC Name |
2-nitro-N-[4-[4-[4-[(2-nitrobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O8/c37-31(27-5-1-3-7-29(27)35(39)40)33-21-9-13-23(14-10-21)43-25-17-19-26(20-18-25)44-24-15-11-22(12-16-24)34-32(38)28-6-2-4-8-30(28)36(41)42/h1-20H,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTRIWBWUBVRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(4-{4-[4-(2-nitrobenzamido)phenoxy]phenoxy}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



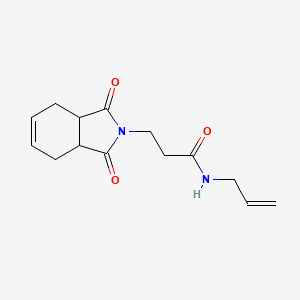
![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)
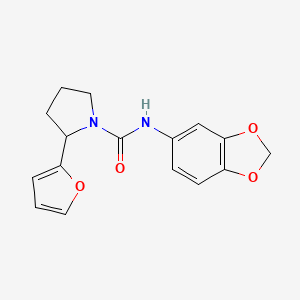
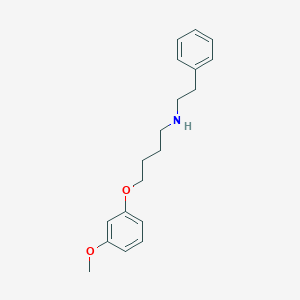
![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
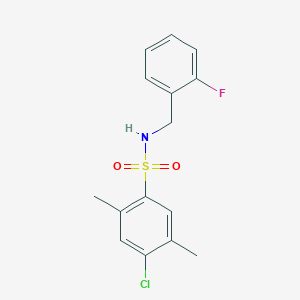
![3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4651087.png)
![2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651090.png)
![3-{3-[(2-furylmethyl)thio]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4651102.png)
![1-ethyl-4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4651112.png)
![isopropyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4651114.png)
